molecular formula C24H17FN4O4 B2819245 7-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1357833-26-1

7-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2819245
CAS RN: 1357833-26-1
M. Wt: 444.422
InChI Key: YPSHEKVKKOPNGI-UHFFFAOYSA-N
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Description

7-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17FN4O4 and its molecular weight is 444.422. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs, including compounds structurally related to the queried chemical, have been explored. These compounds were tested for antitumor activity towards a panel of 11 cell lines in vitro. One of the compounds exhibited potent antitumor activity with a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).

Antimicrobial Activity

  • Some 1,2,4-oxadiazole derivatives have been synthesized and screened for antibacterial activity against various strains such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. These compounds, including analogs similar to the queried chemical, showed potent antibacterial activities (Gupta et al., 2008).

Applications in Organic Chemistry

  • Research in organic chemistry has demonstrated the synthesis of various heterocyclic compounds, including quinazoline-2,4-diones, which are structurally related to the queried chemical. These compounds are used to explore different chemical reactions and understand the properties of new synthetic materials (Takahashi et al., 1974).

Pharmacological Properties

  • Quinazoline-2,4-diones, which are structurally similar to the queried chemical, have shown a wide array of pharmacological properties. This includes significant inhibition of in vitro growth of multiple human tumor cell lines, suggesting their potential as antitumor agents (Zhou et al., 2013).

Development of Novel Drug Candidates

  • The synthesis and testing of fluorine-containing quinazoline derivatives for cytotoxic activity against cancer cell lines indicate their potential as novel therapeutic agents. Such compounds, structurally related to the queried chemical, have shown marked antiproliferative activity, suggesting their utility in developing new anticancer drugs (Khlebnikova et al., 2020).

properties

IUPAC Name

7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN4O4/c1-32-20-5-3-2-4-16(20)13-29-23(30)18-11-8-15(12-19(18)26-24(29)31)22-27-21(28-33-22)14-6-9-17(25)10-7-14/h2-12H,13H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSHEKVKKOPNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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